molecular formula C18H18N2O2 B4513751 N-[(5-phenylfuran-2-yl)methyl]-2-(pyridin-2-yloxy)ethanamine

N-[(5-phenylfuran-2-yl)methyl]-2-(pyridin-2-yloxy)ethanamine

Cat. No.: B4513751
M. Wt: 294.3 g/mol
InChI Key: MXNUCQWENGRCBP-UHFFFAOYSA-N
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Description

N-[(5-phenylfuran-2-yl)methyl]-2-(pyridin-2-yloxy)ethanamine is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry . This compound, in particular, has shown potential in various scientific research applications due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-phenylfuran-2-yl)methyl]-2-(pyridin-2-yloxy)ethanamine typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely used for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This would include selecting appropriate boron reagents and reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(5-phenylfuran-2-yl)methyl]-2-(pyridin-2-yloxy)ethanamine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, reduction may yield an alcohol, and substitution may yield a variety of derivatives depending on the substituent introduced .

Scientific Research Applications

N-[(5-phenylfuran-2-yl)methyl]-2-(pyridin-2-yloxy)ethanamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(5-phenylfuran-2-yl)methyl]-2-(pyridin-2-yloxy)ethanamine involves its interaction with specific molecular targets and pathways. For example, as a SIRT2 inhibitor, it binds to the active site of the enzyme, preventing its normal function. This inhibition can lead to various downstream effects, such as the modulation of gene expression and cellular metabolism .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furan derivatives and pyridine-containing compounds. Some examples are:

Uniqueness

What sets N-[(5-phenylfuran-2-yl)methyl]-2-(pyridin-2-yloxy)ethanamine apart from similar compounds is its specific combination of the furan and pyridine moieties. This unique structure contributes to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

N-[(5-phenylfuran-2-yl)methyl]-2-pyridin-2-yloxyethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-2-6-15(7-3-1)17-10-9-16(22-17)14-19-12-13-21-18-8-4-5-11-20-18/h1-11,19H,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXNUCQWENGRCBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(O2)CNCCOC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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